molecular formula C14H27N3O2S B2705573 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034584-11-5

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2705573
CAS No.: 2034584-11-5
M. Wt: 301.45
InChI Key: SCIAQMFXHSHDBH-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves the reaction of a suitable isocyanate with an amine. The general reaction can be represented as follows:

[ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]

In this case, the isocyanate and amine precursors would be chosen to introduce the 2-methoxyethyl and tetrahydrothiophen-3-yl groups, respectively. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of the tetrahydrothiophen-3-yl group.

    1-(2-Methoxyethyl)-3-(cyclohexylmethyl)urea: Contains a cyclohexylmethyl group instead of the tetrahydrothiophen-3-yl group.

Uniqueness

3-(2-methoxyethyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of the tetrahydrothiophen-3-yl group, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2S/c1-19-8-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-9-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIAQMFXHSHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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